
Sodium picosulfate
准备方法
合成路线和反应条件: 匹可硫酸钠可以从比沙可啶开始合成。 该过程涉及水解和硫酸化反应 . 另一种方法包括在吡啶溶剂中用氯磺酸对 4,4'-二羟基苯基-(2-吡啶)甲烷进行酯化,然后进行中和和纯化步骤 .
工业生产方法: 匹可硫酸钠的工业生产涉及类似的合成路线,但规模更大。 该过程旨在确保高纯度并符合药典标准 .
化学反应分析
反应类型: 匹可硫酸钠在结肠细菌的作用下发生水解,形成其活性代谢产物双-(对羟基苯基)-吡啶基-2-甲烷 (BHPM) . 此反应对其泻药作用至关重要。
常用试剂和条件: 水解反应在结肠细菌酶(特别是硫酸酯酶)的促进下进行 . 反应条件在结肠内自然提供。
主要产物: 水解反应的主要产物是 BHPM,它直接作用于结肠粘膜,刺激蠕动 .
科学研究应用
Clinical Applications
-
Bowel Preparation for Colonoscopy
Sodium picosulfate is widely used for bowel preparation prior to colonoscopy due to its effectiveness and tolerability. A study comparing this compound with polyethylene glycol found that both had similar bowel-cleansing efficacy, but this compound was associated with higher patient tolerability and acceptability rates . -
Treatment of Functional Constipation
Research has demonstrated that this compound significantly improves bowel function in patients with chronic constipation. In a randomized controlled trial involving 367 patients, those treated with this compound showed a significant increase in complete spontaneous bowel movements compared to the placebo group (mean increase from 0.9 to 3.4 vs. 1.1 to 1.7) . The study also reported improvements in quality of life related to constipation symptoms. -
Safety Profile and Adverse Effects
While this compound is generally well tolerated, there are documented cases of adverse effects such as hyponatremia, particularly in elderly patients or those with pre-existing conditions . These cases highlight the importance of monitoring electrolyte levels during treatment, especially when used as a preparatory agent for procedures.
Case Study 1: Hyponatremia Following Bowel Preparation
Three elderly women developed symptomatic hyponatremia after ingesting this compound (Picolax) for colonoscopy preparation. Symptoms included nausea, confusion, and seizures, necessitating intravenous saline treatment . This case emphasizes the need for caution in vulnerable populations when administering this compound.
Case Study 2: Esophageal Injury from Improper Use
A case was reported involving a patient who ingested this compound powder without dissolving it first, leading to severe esophageal injury. The patient experienced chest pain and hematemesis after drinking water immediately post-ingestion . This incident underscores the critical importance of proper administration instructions for patients.
Comparative Efficacy
Preparation Method | Efficacy | Tolerability | Acceptability |
---|---|---|---|
This compound + Magnesium Citrate | Non-inferior to PEG | Higher | Higher |
Polyethylene Glycol (PEG) | Standard | Moderate | Moderate |
作用机制
匹可硫酸钠是一种前药,在结肠细菌的作用下代谢成其活性形式 BHPM . BHPM 刺激大肠和直肠的粘膜,导致蠕动增强和排便 . 该机制涉及抑制水和电解质吸收,并增加其分泌到肠腔 .
类似化合物:
- 比沙可啶
- 番泻叶
- 柠檬酸镁
比较: 匹可硫酸钠在其刺激大肠和直肠的双重作用方面是独一无二的,而比沙可啶主要影响结肠 . 番泻叶,另一种刺激性泻药,作用相似,但来源于天然来源。 柠檬酸镁,一种渗透性泻药,通过将水吸入肠道来诱发排便 .
相似化合物的比较
- Bisacodyl
- Senna
- Magnesium citrate
Comparison: Sodium picosulfate is unique in its dual action of stimulating both the large intestine and rectum, whereas bisacodyl primarily affects the colon . Senna, another stimulant laxative, works similarly but is derived from natural sources. Magnesium citrate, an osmotic laxative, works by drawing water into the intestines to induce bowel movements .
This compound’s effectiveness in combination with other laxatives, such as magnesium oxide and anhydrous citric acid, makes it a preferred choice for bowel preparation before medical procedures .
属性
CAS 编号 |
10040-45-6 |
---|---|
分子式 |
C18H15NNaO8S2 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25); |
InChI 键 |
OZGHHKCKRPNWTL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
10040-45-6 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4,4'-(2-picolylidene)bisphenylsulfuric acid 4,4'-(picoliliden)-bis-phenylsulphate Laxoberal Picolax picoprep picosulfate sodium Picosulfol sodium picosulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium picosulfate exert its laxative effect?
A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:
- Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]
- Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.
Q3: Is there information available on the material compatibility and stability of this compound under various conditions?
A3: The provided research papers primarily focus on the pharmaceutical applications of this compound and don't delve into its material compatibility or stability outside of pharmaceutical formulations.
Q4: Does this compound exhibit any catalytic properties?
A4: The research provided doesn't indicate any catalytic properties associated with this compound. Its primary function is as a laxative.
Q5: Have any computational chemistry studies been conducted on this compound?
A5: The provided research papers predominantly focus on clinical and analytical aspects of this compound. Information regarding computational chemistry studies wasn't included in the provided abstracts.
Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound?
A7: this compound is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []
Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: this compound is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]
Q8: What is the evidence for the efficacy of this compound in treating constipation?
A9: Multiple clinical trials have demonstrated the efficacy of this compound in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]
Q9: Is this compound safe for long-term use?
A10: The long-term safety of this compound has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.
Q10: What analytical methods are used to characterize and quantify this compound?
A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of this compound in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。